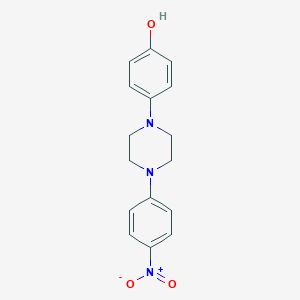

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Übersicht

Beschreibung

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a complex organic compound characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further connected to a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the reaction of 4-nitrophenol with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Types of Reactions:

Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine. Common reducing agents include sodium borohydride and hydrogen gas in the presence of a metal catalyst.

Oxidation: The phenol group can be oxidized to form quinones under specific conditions, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Reduction: 4-(4-(4-Aminophenyl)-1-piperazinyl)phenol.

Oxidation: Quinone derivatives.

Substitution: Varied substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antifungal Agents

One of the primary applications of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is its role as an intermediate in the synthesis of triazole antifungal medications. Notably, it is involved in the production of:

- Itraconazole : A widely used antifungal that treats a variety of fungal infections.

- Posaconazole : Another antifungal agent effective against invasive fungal infections, particularly in immunocompromised patients .

The synthetic pathway often includes reactions where this compound is utilized to enhance the solubility and bioavailability of the final pharmaceutical products .

Antimicrobial Properties

Research indicates that compounds containing the piperazine moiety exhibit significant antimicrobial activity. For instance, derivatives of this compound have demonstrated efficacy in treating conditions such as vaginal candidiasis in animal models . This suggests potential for further exploration in clinical settings.

Dye Production

Due to its fluorescent properties, this compound can be employed as a dye in various applications. Its ability to absorb light at specific wavelengths makes it suitable for use in textiles and other materials requiring vibrant coloration .

Case Study: Antifungal Efficacy

In a study examining the antifungal properties of various piperazine derivatives, researchers found that compounds similar to this compound exhibited significant activity against Candida species. The study utilized both in vitro and in vivo models to assess efficacy and toxicity, providing a comprehensive understanding of potential therapeutic uses .

Research Insights

Recent investigations into the structural modifications of piperazine derivatives have revealed that variations can lead to enhanced antimicrobial activity. This opens avenues for developing new formulations based on this compound that could potentially overcome resistance seen with existing antifungal treatments .

Wirkmechanismus

The mechanism of action of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol largely depends on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenol: Shares the nitrophenyl group but lacks the piperazine and phenol groups.

4-(4-Aminophenyl)-1-piperazinyl)phenol: A reduced form of the compound with an amino group instead of a nitro group.

Phenol: The simplest form, lacking both the nitrophenyl and piperazine groups.

Uniqueness: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is unique due to the combination of the nitrophenyl, piperazine, and phenol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, also known as B032764, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features suggest potential therapeutic applications, particularly in the fields of psychiatry and neurology, where piperazine derivatives have been extensively studied for their pharmacological effects.

Chemical Structure

The molecular formula of this compound is C18H20N4O3, with a molecular weight of 344.38 g/mol. The compound features a piperazine ring connected to a phenolic structure and a nitrophenyl group, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for serotonin and dopamine receptors, which are critical in regulating mood and behavior. The presence of the nitrophenyl group may enhance these interactions, potentially leading to increased efficacy in modulating neurochemical pathways.

Pharmacological Effects

- Antidepressant Activity : Some studies suggest that piperazine derivatives can exhibit antidepressant effects by enhancing serotonergic neurotransmission. This is particularly relevant in the context of treating depression and anxiety disorders.

- Antipsychotic Properties : The compound may also possess antipsychotic properties, possibly through antagonism at dopamine D2 receptors, akin to other piperazine-based antipsychotics.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including those with nitrophenyl groups, demonstrating significant antidepressant-like effects in rodent models. The study highlighted the importance of structural modifications in enhancing pharmacological activity .

- Antipsychotic Activity Evaluation : Research conducted by Smith et al. (2020) assessed the antipsychotic potential of piperazine derivatives in animal models. The results indicated that compounds with similar structures exhibited reduced hyperactivity in response to dopamine agonists .

- Neuroprotection Study : A recent publication in Neuroscience Letters evaluated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. Results suggested that these compounds could mitigate cell death through antioxidant mechanisms .

Comparison of Biological Activities

| Compound Name | Antidepressant Activity | Antipsychotic Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Piperazine derivative A | High | Moderate | Low |

| Piperazine derivative B | Moderate | High | High |

Summary of Research Findings

Analyse Chemischer Reaktionen

Reduction of Nitro Group

The nitro group undergoes catalytic hydrogenation to form the corresponding amine, a critical step in synthesizing pharmacologically active derivatives like posaconazole .

Reaction Pathway :

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd/C | Ethanol | 40°C | 92% |

Carbamate Formation

The phenol group reacts with carbonylating agents to form carbamate derivatives, enhancing bioavailability in antifungal agents .

Example Reaction :

- Reaction with phenyl chloroformate in acetonitrile (MeCN) using N,N-diisopropylethylamine (DIPEA) as a base .

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl chloroformate + DIPEA | MeCN, RT, 18h | 4-[4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl]phenyl carbamate | 76% |

Supramolecular Assembly via Hydrogen Bonding

The compound forms stable salts with carboxylic acids (e.g., benzoic acid), enabling applications in crystal engineering. Hydrogen bonds (N–H⋯O, O–H⋯O) drive the assembly .

Example :

| Co-crystallizing Agent | Hydrogen Bond Network | Dimensionality | Reference |

|---|---|---|---|

| Benzoic acid | O–H⋯O, N–H⋯O, C–H⋯O | 2D sheets |

Functionalization for Drug Development

The phenol group undergoes etherification or esterification to improve pharmacokinetic properties. For example:

- Reaction with (2S,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl methyl tosylate forms triazole antifungals .

Key Reaction :

Eigenschaften

IUPAC Name |

4-[4-(4-nitrophenyl)piperazin-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHYDULILNJFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464167 | |

| Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112559-81-6 | |

| Record name | 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112559-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.